molecular formula C13H24N2O2 B13075028 tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Cat. No.: B13075028
M. Wt: 240.34 g/mol
InChI Key: RSZAJDMSCKVLQG-UHFFFAOYSA-N
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Description

tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is a heterocyclic compound that features a pyrido[1,2-a]pyrazine core with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate typically involves the condensation of a pyridine derivative with a pyrazine derivative. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and esterification with tert-butyl chloroformate . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrido[1,2-a]pyrazine core.

    Reduction: Reduced forms of the compound, potentially leading to the formation of hexahydro derivatives.

    Substitution: Substituted pyrido[1,2-a]pyrazine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors in biological systems, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is unique due to its tert-butyl ester group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it particularly useful in medicinal chemistry for drug development.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-7-5-4-6-11(14)10-15/h11H,4-10H2,1-3H3

InChI Key

RSZAJDMSCKVLQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCCCC2C1

Origin of Product

United States

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